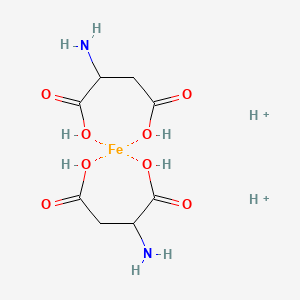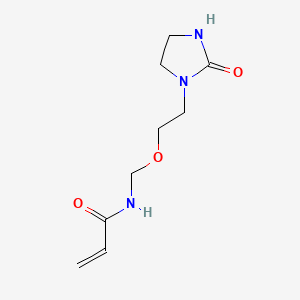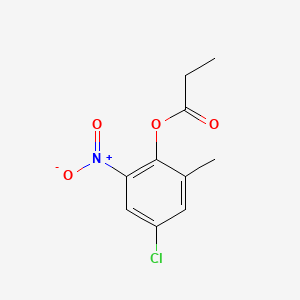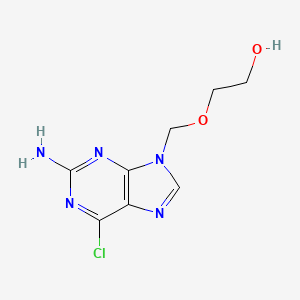
Lithium naphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium naphthalenesulphonate is an organometallic compound that combines lithium with naphthalenesulphonate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a reducing agent and its involvement in anionic polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium naphthalenesulphonate is typically synthesized by reacting metallic lithium with naphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The process involves the transfer of electrons from lithium to naphthalene, forming the lithium naphthalenide complex, which is then sulfonated to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium naphthalenesulphonate undergoes various chemical reactions, including:
Reduction: It acts as a powerful reducing agent, capable of reducing nitrobenzenes, sulfonate esters, and epoxides.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthalenesulphonate group is replaced by other nucleophiles.
Polymerization: It is used as an initiator in anionic polymerization processes, leading to the formation of well-defined polymer structures.
Common Reagents and Conditions:
Solvents: THF, DME, benzene
Reagents: Metallic lithium, naphthalene, sulfonating agents
Conditions: Inert atmosphere (argon), low temperatures (−30 to +50 °C)
Major Products: The major products formed from these reactions include reduced organic compounds, substituted naphthalenes, and various polymers with specific architectures .
Wissenschaftliche Forschungsanwendungen
Lithium naphthalenesulphonate has a wide range of applications in scientific research:
Biology: Its reducing properties are utilized in biochemical assays and the preparation of reactive intermediates.
Medicine: Research is ongoing into its potential use in drug synthesis and as a component in pharmaceutical formulations.
Industry: It is employed in the production of polymers, nanoparticles, and other advanced materials.
Wirkmechanismus
The mechanism by which lithium naphthalenesulphonate exerts its effects involves electron transfer processes. The lithium ion facilitates the reduction of various substrates by donating electrons, while the naphthalenesulphonate group stabilizes the resulting anionic species. This compound targets molecular pathways involving electron transfer and redox reactions, making it a versatile reagent in both organic and inorganic chemistry .
Vergleich Mit ähnlichen Verbindungen
- Sodium naphthalenesulphonate
- Potassium naphthalenesulphonate
- Lithium naphthalenide
Comparison: Lithium naphthalenesulphonate is unique due to its higher reducing power compared to its sodium and potassium counterparts. This is attributed to the smaller ionic radius and higher charge density of lithium, which enhances its electron-donating ability. Additionally, this compound is more stable in solution, making it preferable for various applications .
Eigenschaften
CAS-Nummer |
94158-12-0 |
|---|---|
Molekularformel |
C10H7LiO3S |
Molekulargewicht |
214.2 g/mol |
IUPAC-Name |
lithium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Li/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
LAJNCCPAYZUOGR-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
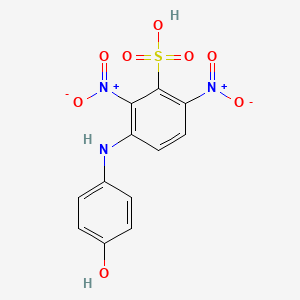


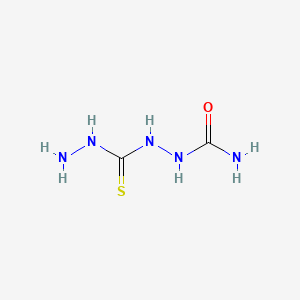

![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
